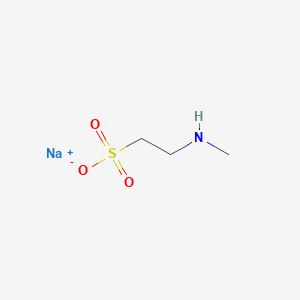
3-(Methylamino)pyridine-2-sulfonamide
Vue d'ensemble
Description
3-(Methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is characterized by the presence of a pyridine ring substituted with a methylamino group at the 3-position and a sulfonamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine, which is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
Industrial production of 3-(Methylamino)pyridine-2-sulfonamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-(Methylamino)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 3-(Methylamino)pyridine-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but a different aromatic ring structure.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the aromatic ring.
Sulfadiazine: A sulfonamide drug used in combination with other agents to treat infections.
Uniqueness
3-(Methylamino)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. Its combination of a methylamino group and a sulfonamide group on a pyridine ring makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-(methylamino)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGPMOXBLENHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)



![8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate](/img/structure/B148182.png)
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)


![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)

![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)


